Home > Products > Screening Compounds P5292 > 4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one
4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one - 491874-24-9

4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one

Catalog Number: EVT-3278569
CAS Number: 491874-24-9
Molecular Formula: C18H17N3O
Molecular Weight: 291.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-aryl-1-(4-(naphthalen-2-yl)thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid derivatives

Compound Description: This series of compounds, represented by the general structure 2-aryl-1-(4-(naphthalen-2-yl)thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, were synthesized and evaluated for their antibacterial and antifungal activities [].

5-aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one derivatives

Compound Description: These compounds, represented by the general structure 5-aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl) pyrrolidin-2-one, were also synthesized and evaluated for their antibacterial and antifungal activities alongside the previously mentioned carboxylic acid derivatives [].

3-(4-(4-fluorobenzoyl)piperidin-1-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one

Compound Description: This compound, 3-(4-(4-fluorobenzoyl)piperidin-1-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one, has been reported to possess anti-Alzheimer’s properties [].

(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169)

Compound Description: This compound, (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), was identified as a novel, intravenous glutamate N-methyl-d-aspartate 2B receptor (GluN2B) negative allosteric modulator (NAM) []. It exhibited high binding affinity for the GluN2B subunit allosteric modulatory site and selectively inhibited GluN2B receptor function.

Classification and Source

This compound falls under the category of benzimidazole derivatives and pyrrolidinone derivatives. Benzimidazoles are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. The specific compound is cataloged in chemical databases such as PubChem, where it is recognized for its unique structural characteristics and potential applications in drug development .

Synthesis Analysis

The synthesis of 4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one can be achieved through various methods, typically involving multiple synthetic steps.

Synthetic Routes

  1. Formation of Benzimidazole Ring:
    • The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or other suitable precursors under acidic conditions, often utilizing hydrochloric acid as a catalyst .
  2. Pyrrolidinone Formation:
    • The pyrrolidinone structure is typically formed through cyclization reactions involving appropriate amines and carbonyl compounds. For instance, the reaction of 5-oxo-1-phenyl-3-pyrrolidinecarboxylic acids with amines can yield the desired pyrrolidinone derivatives .
  3. Final Coupling Reaction:
    • The final step involves coupling the benzimidazole intermediate with a substituted phenyl group (in this case, 2-methylphenyl), which can be achieved via nucleophilic substitution or other coupling strategies under controlled conditions .

Technical Parameters

Key parameters such as temperature, reaction time, and pH are crucial for optimizing yields during synthesis. For example, refluxing conditions are often employed to facilitate the cyclization processes.

Molecular Structure Analysis

The molecular structure of 4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one can be described in detail:

Structural Features

  • Benzimidazole Moiety: This consists of a benzene ring fused to an imidazole ring, providing significant stability and biological activity.
  • Pyrrolidinone Ring: A five-membered lactam structure that contributes to the compound's pharmacological properties.

Molecular Formula and Weight

The molecular formula is C19H20N3OC_{19}H_{20}N_{3}O, with a molecular weight of approximately 320.38 g/mol. The InChI representation provides a detailed description of its connectivity, which aids in computational modeling and further analyses .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy data indicates specific chemical shifts corresponding to different hydrogen environments within the molecule, confirming its structural integrity .

Chemical Reactions Analysis

4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one can participate in various chemical reactions:

Types of Reactions

  1. Oxidation: The hydroxyl group (if present) can be oxidized to form carbonyl compounds using agents like potassium permanganate.
  2. Reduction: The benzodiazole ring may undergo reduction to form more saturated derivatives using reducing agents such as lithium aluminum hydride .
  3. Substitution Reactions: The chloro or bromo substituents on the aromatic rings can be replaced by nucleophiles under suitable conditions.
Mechanism of Action

The mechanism of action for compounds like 4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one generally involves interaction with biological targets such as enzymes or receptors.

Biological Targets

Research indicates that benzimidazole derivatives often exhibit activity against various cancer cell lines by inhibiting specific pathways involved in cell proliferation and survival . The presence of the pyrrolidinone ring may enhance binding affinity to target proteins due to its structural flexibility.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: The melting point range is typically reported between 260–265 °C.
  • Solubility: Solubility in organic solvents like dimethylformamide indicates potential for formulation in pharmaceutical applications.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases.

Applications

4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one holds promise in various scientific applications:

Pharmacological Applications

Due to its structural features, this compound may serve as a lead candidate for developing new anti-cancer agents or other therapeutic drugs targeting specific diseases.

Research Applications

Its unique properties make it suitable for studies in medicinal chemistry, particularly in exploring structure-activity relationships within benzimidazole derivatives.

Introduction

Nomenclature and Structural Taxonomy of Benzimidazole-Pyrrolidinone Hybrids

The compound 4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one exemplifies a sophisticated molecular hybrid integrating two nitrogen-containing heterocycles. Its systematic IUPAC name explicitly defines the connectivity: the pyrrolidin-2-one moiety links at its 4-position to the 2-carbon of the benzimidazole ring, while the nitrogen at position 1 of the pyrrolidinone bears a 2-methylphenyl substituent . Alternative naming conventions include the descriptor 1-(o-tolyl) for the ortho-methyl-substituted phenyl ring, though this is less precise [1].

  • Core Structural Components:
  • Benzimidazole System: A fused bicyclic heterocycle (benzene + imidazole) exhibiting tautomerism between the 1H- and 3H- forms due to proton exchange at the N1/N3 positions [2] [7]. This ring provides structural mimicry of purine bases, facilitating biomolecular interactions.
  • Pyrrolidin-2-one Scaffold: A five-membered lactam ring introducing a planar amide carbonyl and a chiral center at the 4-position (when substituted). The lactam contributes hydrogen-bonding potential and conformational constraint [4] [8].
  • 2-Methylphenyl (o-Tolyl) Group: An aromatic substituent imparting steric bulk and lipophilicity, positioned ortho to the nitrogen attachment point [1] .

  • Molecular Specifications:

  • Empirical Formula: C₁₈H₁₇N₃O
  • Molecular Weight: 291.35 g/mol
  • Stereochemistry: Typically synthesized and studied as a racemate due to the chiral center at the pyrrolidinone C4 [4] [8].
  • Key Physicochemical Properties:
  • logP: ~3.39 (indicative of moderate lipophilicity)
  • Topological Polar Surface Area (TPSA): ~48.99 Ų (suggestive of moderate membrane permeability)
  • Hydrogen Bonding: 2 Acceptors, 1 Donor (primarily from benzimidazole NH and lactam carbonyl) .

Table 1: Nomenclature and Structural Variants of the Core Compound and Close Analogs

Systematic NameCommon Variants/DescriptorsCAS Registry No.Molecular FormulaKey Structural Difference
4-(1H-Benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-oneMeta-tolyl isomer; 1-(m-tolyl) derivative573931-42-7C₁₈H₁₇N₃OMethyl group meta on phenyl ring [1]
4-(1H-Benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-oneOrtho-tolyl isomer; Target compoundNot explicitly listedC₁₈H₁₇N₃OMethyl group ortho on phenyl ring [1]
4-(1-Heptylbenzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-oneN1-Alkylated benzimidazole (C7 chain)N/A (CID 3423990)C₂₅H₃₁N₃OHeptyl chain on benzimidazole N1 [3]
1-[(4-Fluorophenyl)methyl]-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-oneN-Benzyl (fluorinated) derivativeN/A (D212-0270)C₂₁H₂₂FN₃ON1-(4-Fluorobenzyl), Propyl on benzimidazole N1 [4]

Historical Development of Benzimidazole-Based Pharmacophores in Medicinal Chemistry

The benzimidazole nucleus has evolved from a simple heterocycle to a cornerstone of medicinal chemistry. Its discovery traces back to 1872 (Hoebrecker) via the reduction of 2-nitroacetanilide derivatives, with Ladenburg's synthesis from o-phenylenediamine and acetic acid solidifying its accessibility [7]. The pivotal recognition emerged in the mid-20th century: 5,6-dimethylbenzimidazole was identified as a structural component of vitamin B₁₂, highlighting its biological relevance and resemblance to endogenous purines (adenine, guanine) [2] [7]. This sparked intensive investigation into benzimidazole derivatives as bioactive agents.

  • Landmark Benzimidazole Drugs & Therapeutic Applications:
  • Anthelmintics: Thiabendazole (1961), Albendazole, Mebendazole – Targeting β-tubulin in parasites [2] [7].
  • Antihypertensives: Telmisartan, Candesartan – Potent angiotensin II receptor blockers (ARBs) [2].
  • Antisecretory/Ulcer Healing: Omeprazole, Pantoprazole – Irreversible proton pump inhibitors (PPIs), converting to sulfenamides in acidic environments [2].
  • Antifungals: Fuberidazole, Carbendazim – Disrupting fungal microtubule assembly [2] [7].
  • Anticancer Agents: Bendamustine (alkylating agent), Abemaciclib (CDK4/6 inhibitor) – Demonstrating versatility in oncology targets [2].

  • Structure-Activity Relationship (SAR) Evolution:Early work established that substitution patterns dictate activity:

  • Positions 1 & 2: Critical for receptor binding/modulation. N1-alkylation/arylation and 2-aryl/heteroaryl substitution are common in potent agents (e.g., Telmisartan's 2-biphenyl group). The 2-position often serves as the primary attachment point for hybrid structures [2] [7].
  • Positions 5 & 6: Govern electronic properties and binding affinity. Electron-withdrawing groups (halogens, nitro) or small lipophilic groups (methyl, methoxy) enhance activity in many drug classes [2] [7].
  • Positions 4 & 7: Typically left unsubstituted in classical pharmacophores to minimize steric hindrance, though modern kinase inhibitors sometimes exploit these sites [2].

Table 2: Evolution of Key Benzimidazole Drug Classes and their Structural Features

EraTherapeutic ClassExemplar Drug(s)Key Structural FeaturesTarget/Mechanism
1960s-70sAnthelminticsThiabendazoleUnsubstituted NH, Thiazolyl at C2Parasite β-tubulin polymerization inhibitor
AntifungalsFuberidazoleN1-H, Furyl at C2Fungal microtubule disruption
1980s-90sProton Pump InhibitorsOmeprazolePyridylmethyl at N1, Methoxy groups at C5/C6, MethylsulfinylH⁺/K⁺-ATPase inhibitor (prodrug)
Angiotensin II BlockersLosartan (early), TelmisartanN1-Alkyl/aryl, Tetrazole biphenyl at C2AT1 Receptor Antagonism
2000s-PresentKinase Inhibitors/OncologyBendamustine, NilotinibComplex N1 substituents, Bulky lipophilic groups at C2, C5/C6 modificationsDNA alkylation, Bcr-Abl kinase inhibition
Hybrid ScaffoldsTarget Compound (4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one)Benzimidazole C2 linked to pyrrolidinone C4; Pyrrolidinone N1 substituted with o-tolylMultitarget potential (Kinases, Tubulin, Receptors)

Therapeutic Rationale for Molecular Hybridization Strategies

Molecular hybridization merges distinct pharmacophores into a single chemical entity, aiming to overcome limitations of single-target agents (e.g., efficacy plateau, drug resistance) and enhance therapeutic outcomes via polypharmacology or synergistic targeting [5]. The design of 4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one embodies this strategy:

  • Synergistic Pharmacophoric Integration:
  • Benzimidazole Contribution: Confers innate affinity for diverse biological targets including kinases (Aurora A, Bcr-Abl), tubulin, GPCRs, and ion channels due to its purine-mimetic character and versatile hydrogen-bonding profile (NH as donor, ring N as acceptor) [2] [5] [7]. Its planarity facilitates intercalation or stacking interactions.
  • Pyrrolidin-2-one Contribution: Introduces a conformationally constrained amide bond and a sp³-hybridized chiral center. This:
  • Modulates overall molecule flexibility and 3D orientation, potentially improving selectivity.
  • Provides an additional hydrogen-bond acceptor (carbonyl) crucial for interacting with enzyme active sites (e.g., ATP-binding pockets in kinases) [4] [5] [8].
  • Enhances solubility relative to purely aromatic systems via reduced crystal packing efficiency.
  • o-Tolyl Group: Primarily enhances lipophilicity and steric occupancy, potentially targeting hydrophobic enzyme subpockets or influencing pharmacokinetic properties like membrane penetration [1] .

  • Rational Design Objectives:

  • Overcoming Resistance: Hybrids can simultaneously inhibit primary targets and compensatory pathways (e.g., kinase + tubulin inhibition in oncology) [5].
  • Enhancing Potency & Selectivity: Spatial convergence of pharmacophores may create novel, high-affinity binding interfaces distinct from parent compounds [5].
  • Optimizing Drug-Likeness: Balancing benzimidazole's inherent moderate solubility (NH donor) with pyrrolidinone's polarity and o-tolyl's lipophilicity aims for improved ADME profiles [4] .

Table 3: Therapeutic Rationale for Hybrid Components in 4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one

Structural ComponentInherent Biological Activities/PropertiesRationale for Inclusion in HybridPotential Hybrid-Enhanced Effects
1H-Benzimidazole RingKinase inhibition (VEGFR, Aurora A), Tubulin binding, Antiviral, Antimicrobial, Receptor antagonism (AT1, H2) [2] [5] [7]Core bioactive scaffold; Purine mimicry enables ATP-competitive bindingMultitarget potential against proliferative, infectious, inflammatory diseases
Pyrrolidin-2-one RingConformational constraint; H-bond acceptor (C=O); Chiral center for stereoselective interactions; Found in bioactive alkaloids & synthetic drugs [4] [5] [8]Modulate benzimidazole's planarity; Add vector for directed substituents; Improve solubilityEnhanced selectivity, novel binding modes, improved physicochemical balance
2-Methylphenyl (o-Tolyl) GroupLipophilicity enhancer; Steric bulk; Present in receptor ligands (e.g., opioid, serotonin antagonists) [1] Target hydrophobic pockets; Influence pharmacokinetics (tissue penetration)Increased potency via van der Waals contacts; Potential CNS activity if brain-penetrant
  • Exploration of Structural Space:SAR exploration around this hybrid involves strategic modifications:
  • Benzimidazole N1-Substitution: Alkylation (e.g., propyl in D212-0270 [4], heptyl in CID 3423990 [3]) modulates lipophilicity (logP 3.68 to >6.45), membrane permeability, and potentially abrogates the acidic NH, altering target profiles.
  • Pyrrolidinone N1-Substitution: Replacing o-tolyl with groups like 4-(4-chlorophenoxy)butyl (IB04-0159 [8]) extends the molecule, introducing new hydrogen-bonding/π-stacking capabilities and targeting extended binding clefts.
  • Pyrrolidinone C4 Configuration: Exploring enantiopure forms could yield significant differences in target affinity and pharmacokinetics, though typically reported as racemates [4] [8].

This hybrid architecture represents a calculated endeavor to harness the established pharmacodynamics of benzimidazoles while leveraging the stereochemical and hydrogen-bonding versatility of the pyrrolidinone lactam to engender novel bioactivity.

Properties

CAS Number

491874-24-9

Product Name

4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

InChI

InChI=1S/C18H17N3O/c1-12-6-2-5-9-16(12)21-11-13(10-17(21)22)18-19-14-7-3-4-8-15(14)20-18/h2-9,13H,10-11H2,1H3,(H,19,20)

InChI Key

LCYKWFXLCTXCGN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.